molecular formula C12H20IN B090992 Triethylphenylammonium iodide CAS No. 1010-19-1

Triethylphenylammonium iodide

Cat. No. B090992
CAS RN: 1010-19-1
M. Wt: 305.2 g/mol
InChI Key: WMSWXWGJYOIACA-UHFFFAOYSA-M
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Description

Triethylphenylammonium iodide is a quaternary ammonium compound that is not directly discussed in the provided papers. However, related compounds such as trimethylphenylammonium tribromide and triethylammonium salts are mentioned, which can provide insights into the behavior and characteristics of triethylphenylammonium iodide due to structural similarities .

Synthesis Analysis

The synthesis of related quaternary ammonium compounds involves various routes, including the reaction of amines with other organic or inorganic agents. For instance, (polyfluoro-1-propenyl)trimethylammonium iodides undergo demethylation-allylic substitution followed by N-N exchange reactions with amines to yield β-fluorinated vinamidinium salts . Similarly, triethylammonium salts can be synthesized from organic precursors in a two-step one-pot sequence, as seen in the synthesis of triethylammonium 2,4,14,16-tetrachlorodibenzo[g,j][1,3,6,12]tetraoxacyclotetradecane-2-phosphorodithioate .

Molecular Structure Analysis

The molecular structure of quaternary ammonium compounds is often elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the structure of triethylammonium 2,5-thiophenedicarboxylatotriorganostannates was determined to be polymeric with trigonal bipyramidal geometries around the tin atoms . Similarly, the structure of tetraethylammonium heptaiodide, a compound with a similar cation to triethylphenylammonium iodide, consists of linear triiodide units and iodine molecules forming a network .

Chemical Reactions Analysis

Quaternary ammonium compounds participate in various chemical reactions. Trimethylphenylammonium tribromide, for example, acts as an oxidizing agent for the oxidative coupling of thiols into disulfides and the chemoselective oxidation of sulfides into sulfoxides . The hydrolysis of (ferrocenylmethyl)trimethylammonium iodide leads to the formation of hydroxymethylferrocene and bis(ferrocenylmethyl) ether, demonstrating the reactivity of such compounds in aqueous environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of quaternary ammonium compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonding in hydroxymethylferrocene indicates the potential for similar interactions in triethylphenylammonium iodide . The polymeric nature and coordination geometry of triethylammonium 2,5-thiophenedicarboxylatotriorganostannates suggest that triethylphenylammonium iodide may also exhibit complex structural characteristics affecting its physical properties . The iodide ion in such compounds typically contributes to their high solubility in polar solvents and potential for ionic interactions.

Scientific Research Applications

Iodine Clocks in Materials Science

  • Summary of the Application: Iodine clocks are chemical systems in which iodine is a reaction product that becomes measurable after a certain time lag. The changes in iodine concentration can be associated with changes in pH and redox potential. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
  • Methods of Application or Experimental Procedures: The iodine clock reaction involves the reaction of iodine (I2) with iodide ions (I-) to form the triiodide ion (I3-), a relatively hydrophobic charge–transfer complex, according to the equilibrium: . The addition of I3- -complexing agents to a mixture of iodine and iodide can increase the formation of triiodide by disrupting this equilibrium .
  • Results or Outcomes: The relevance of iodine sequestration for iodine clocks can lead to great opportunities for materials-oriented applications . These include the time-programming of supramolecular assembly and sol–gel transition .

Materials Science

Triethylphenylammonium iodide, like other quaternary ammonium salts, can be used in the field of materials science. For example, it can be used in the preparation of certain types of polymers or in the synthesis of other complex materials .

Chemistry

In the field of chemistry, Triethylphenylammonium iodide can be used as a phase transfer catalyst. Phase transfer catalysts are used to facilitate the migration of a reactant from one phase into another phase where reaction can take place .

Safety And Hazards

Triethylphenylammonium iodide is classified as having acute toxicity, both orally (Category 4, H302) and through inhalation (Category 3, H331). It can cause skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319). It may also cause respiratory irritation (Category 3, H335). It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

triethyl(phenyl)azanium;iodide
Source PubChem
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InChI

InChI=1S/C12H20N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSWXWGJYOIACA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

310-24-7 (Parent)
Record name Triethylphenylammonium iodide
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DSSTOX Substance ID

DTXSID60883639
Record name Benzenaminium, N,N,N-triethyl-, iodide (1:1)
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Molecular Weight

305.20 g/mol
Source PubChem
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Product Name

Triethylphenylammonium iodide

CAS RN

1010-19-1
Record name Benzenaminium, N,N,N-triethyl-, iodide (1:1)
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Record name Triethylphenylammonium iodide
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Record name Triethylphenylammonium iodide
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Record name Benzenaminium, N,N,N-triethyl-, iodide (1:1)
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Record name Benzenaminium, N,N,N-triethyl-, iodide (1:1)
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Record name N,N,N-triethylanilinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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